molecular formula C8H17NO B1267535 1-(Piperidin-1-yl)propan-2-ol CAS No. 934-90-7

1-(Piperidin-1-yl)propan-2-ol

Cat. No.: B1267535
CAS No.: 934-90-7
M. Wt: 143.23 g/mol
InChI Key: UCASFSAKVJTSET-UHFFFAOYSA-N
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Description

Alpha-Methyl-1-piperidineethanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its clear orange-yellow liquid appearance .

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-1-piperidineethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence the metabolic pathways of other substances.

Cellular Effects

The effects of alpha-Methyl-1-piperidineethanol on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Methyl-1-piperidineethanol can modulate the activity of signaling molecules such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which play critical roles in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, alpha-Methyl-1-piperidineethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and physiological responses. Furthermore, alpha-Methyl-1-piperidineethanol can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of alpha-Methyl-1-piperidineethanol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that alpha-Methyl-1-piperidineethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to alpha-Methyl-1-piperidineethanol can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of alpha-Methyl-1-piperidineethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of alpha-Methyl-1-piperidineethanol can have beneficial effects, such as enhancing cognitive function and reducing inflammation . High doses can lead to toxic effects, including liver damage and neurotoxicity. It is essential to determine the appropriate dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Alpha-Methyl-1-piperidineethanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The involvement of alpha-Methyl-1-piperidineethanol in these metabolic pathways can influence the overall metabolic flux and levels of specific metabolites.

Transport and Distribution

The transport and distribution of alpha-Methyl-1-piperidineethanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed within tissues by binding to plasma proteins . The localization and accumulation of alpha-Methyl-1-piperidineethanol in specific tissues can affect its pharmacological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of alpha-Methyl-1-piperidineethanol is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of alpha-Methyl-1-piperidineethanol to specific organelles can be mediated by targeting signals and post-translational modifications. This subcellular localization can influence its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Alpha-Methyl-1-piperidineethanol can be synthesized through various methods. One common method involves the reaction of piperidine with methacrylate to produce alpha-methyl-1-piperidine acetate, which is then catalytically reduced with hydrogen to yield the target product . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alpha-Methyl-1-piperidineethanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Methyl-1-piperidineethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Alpha-Methyl-1-piperidineethanol can be compared with other similar compounds, such as:

    1-Piperidineethanol: This compound has a similar structure but lacks the methyl group attached to the piperidine ring.

    Dipipanone: A related compound used in the synthesis of pharmaceuticals, with a different substitution pattern on the piperidine ring.

The uniqueness of 1-(Piperidin-1-yl)propan-2-ol lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCASFSAKVJTSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309013
Record name α-Methyl-1-piperidineethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934-90-7
Record name α-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-90-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 934-90-7
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Record name α-Methyl-1-piperidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpiperidine-1-ethanol
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